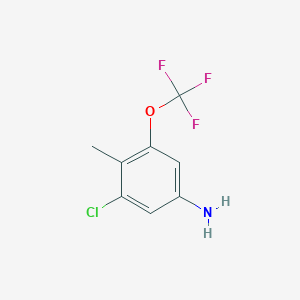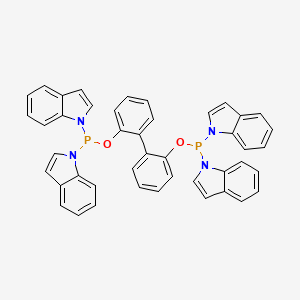
2,2'-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl is a complex organophosphorus compound known for its unique structural features and versatile applications in various fields of chemistry This compound is characterized by the presence of two indole groups attached to a biphenyl backbone through phosphinooxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Attachment of Phosphinooxy Groups: The biphenyl compound is then reacted with a phosphine oxide derivative under suitable conditions to introduce the phosphinooxy groups.
Introduction of Indole Groups: Finally, the phosphinooxy-biphenyl intermediate is treated with indole derivatives to form the desired compound.
The reaction conditions often involve the use of solvents like toluene or dichloromethane, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines, restoring the original compound.
Substitution: The indole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the indole rings.
Scientific Research Applications
2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in hydroformylation and hydrogenation reactions.
Biology: The compound’s indole groups make it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which 2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl exerts its effects involves its interaction with metal centers in catalytic processes. The indole groups and phosphinooxy linkages provide a unique electronic environment that enhances the reactivity and selectivity of the metal center. This allows for efficient catalysis of various organic transformations, including hydroformylation and hydrogenation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Another biphenyl-based ligand with diphenylphosphino groups instead of indole groups.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based ligand with similar phosphine functionalities.
Uniqueness
2,2’-Bis((di(1H-indol-1-yl)phosphino)oxy)-1,1’-biphenyl is unique due to the presence of indole groups, which provide additional sites for functionalization and interaction with metal centers. This enhances its versatility and effectiveness in catalytic applications compared to other similar compounds.
Properties
Molecular Formula |
C44H32N4O2P2 |
|---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[2-[2-di(indol-1-yl)phosphanyloxyphenyl]phenoxy]-di(indol-1-yl)phosphane |
InChI |
InChI=1S/C44H32N4O2P2/c1-7-19-39-33(13-1)25-29-45(39)51(46-30-26-34-14-2-8-20-40(34)46)49-43-23-11-5-17-37(43)38-18-6-12-24-44(38)50-52(47-31-27-35-15-3-9-21-41(35)47)48-32-28-36-16-4-10-22-42(36)48/h1-32H |
InChI Key |
WFWJJTGTGVFBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2P(N3C=CC4=CC=CC=C43)OC5=CC=CC=C5C6=CC=CC=C6OP(N7C=CC8=CC=CC=C87)N9C=CC1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

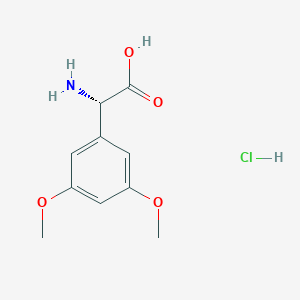

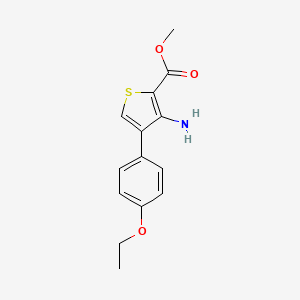
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
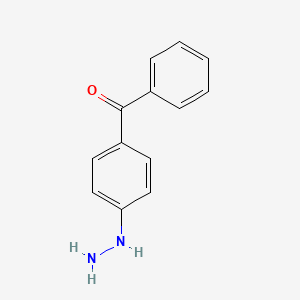
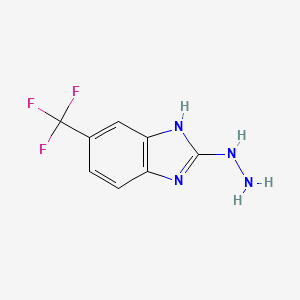
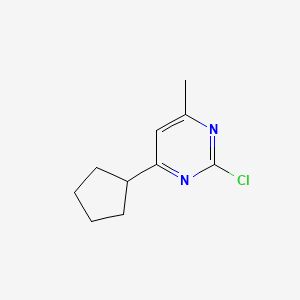
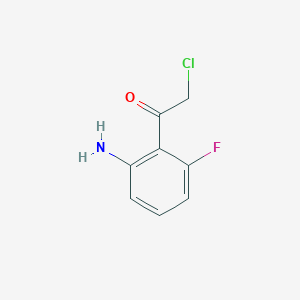
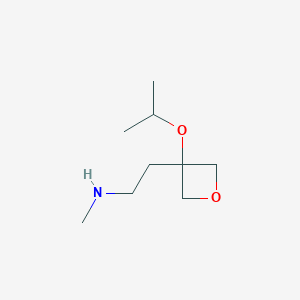
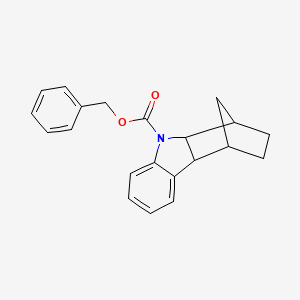
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
